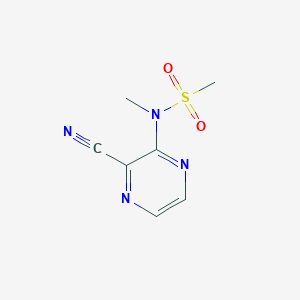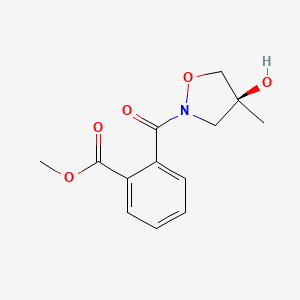![molecular formula C26H18N2 B8100480 13-phenyl-8,22-diazapentacyclo[13.7.0.02,7.09,14.016,21]docosa-1(22),2,4,7,9,11,14,16,18,20-decaene](/img/structure/B8100480.png)
13-phenyl-8,22-diazapentacyclo[13.7.0.02,7.09,14.016,21]docosa-1(22),2,4,7,9,11,14,16,18,20-decaene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
13-phenyl-8,22-diazapentacyclo[13.7.0.02,7.09,14.016,21]docosa-1(22),2,4,7,9,11,14,16,18,20-decaene is a complex heterocyclic compound with a molecular formula of C26H18N2 and a molecular weight of 358.43 g/mol . This compound is part of the aromatic heterocycles family and is primarily used for research purposes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 13-phenyl-8,22-diazapentacyclo[13.7.0.02,7.09,14.016,21]docosa-1(22),2,4,7,9,11,14,16,18,20-decaene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired heterocyclic structure .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the compound is generally produced in specialized laboratories equipped with advanced organic synthesis capabilities. The production process involves stringent quality control measures to ensure the purity and stability of the compound .
化学反应分析
Types of Reactions
13-phenyl-8,22-diazapentacyclo[13.7.0.02,7.09,14.016,21]docosa-1(22),2,4,7,9,11,14,16,18,20-decaene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen atoms.
Reduction: This involves the addition of hydrogen or the removal of oxygen atoms.
Substitution: This includes reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are often conducted under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines .
科学研究应用
13-phenyl-8,22-diazapentacyclo[13.7.0.02,7.09,14.016,21]docosa-1(22),2,4,7,9,11,14,16,18,20-decaene has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 13-phenyl-8,22-diazapentacyclo[13.7.0.02,7.09,14.016,21]docosa-1(22),2,4,7,9,11,14,16,18,20-decaene involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
相似化合物的比较
Similar Compounds
- 5-Phenyl-5,10-dihydroindolo[2,3:6,7]azepino[4,5-b]indole
- 5-Phenyl-5,10-dihydrobenzazepino[4,5-b]indole
- 5-Phenyl-5,10-dihydrobenzazepino[4,5-b]indole
Uniqueness
13-phenyl-8,22-diazapentacyclo[13.7.0.02,7.09,14.016,21]docosa-1(22),2,4,7,9,11,14,16,18,20-decaene is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
13-phenyl-8,22-diazapentacyclo[13.7.0.02,7.09,14.016,21]docosa-1(22),2,4,7,9,11,14,16,18,20-decaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N2/c1-2-9-17(10-3-1)18-13-8-16-23-24(18)25-19-11-4-6-14-21(19)28-26(25)20-12-5-7-15-22(20)27-23/h1-14,16,18H,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLRCWOSBVRQQIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC=C2C1=NC3=CC=CC(C3=C4C2=NC5=CC=CC=C54)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
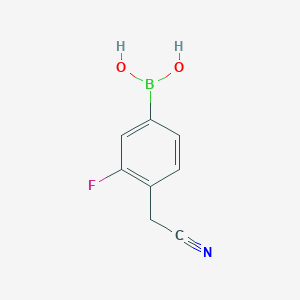
![tert-butyl N-[[(2S)-4,4-diethoxypiperidin-2-yl]methyl]carbamate](/img/structure/B8100414.png)
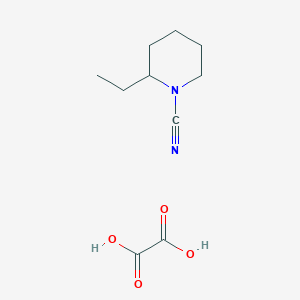
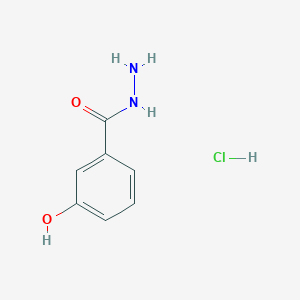
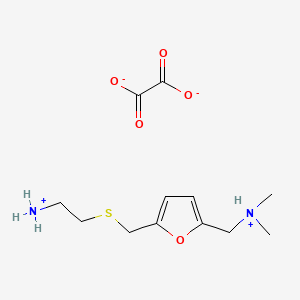
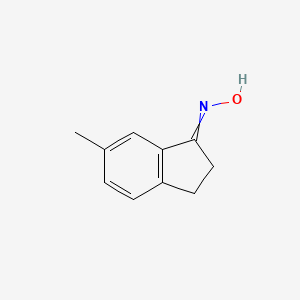
![2-[3-(Pyrrolidin-3-yl)-1,2-oxazol-5-yl]ethan-1-ol](/img/structure/B8100456.png)
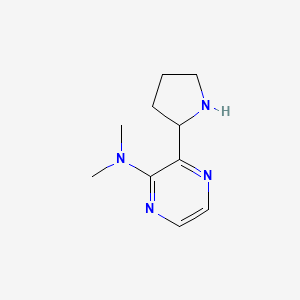
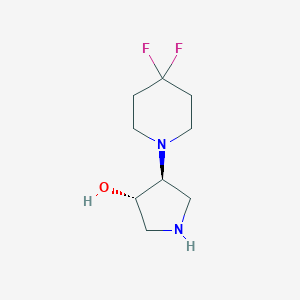
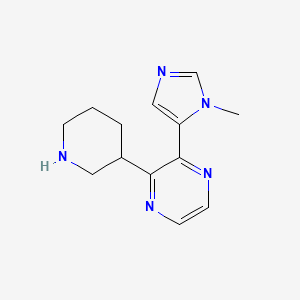
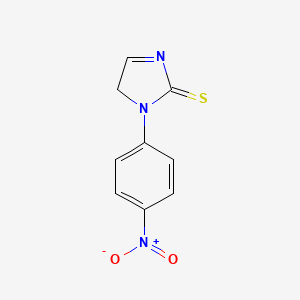
![[4,8-bis[5-(2-ethylhexyl)thiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B8100487.png)
